Structural Differentiation: Seven-Membered Azepane Substituent Versus Six-Membered Piperazine/Piperidine Analogs in Kinase Hinge-Binding Motifs
The target compound carries a saturated seven-membered azepane ring at the C4 position, whereas the majority of published thieno[2,3-d]pyrimidine kinase inhibitors employ a six-membered piperazine or piperidine at this position. In the 5-arylthieno[2,3-d]pyrimidine anti-cancer series reported by El-Ansary et al. (2016), the C4 substituent was consistently a substituted aniline or benzylamine, not an azepane, and variations led to IC₅₀ differences exceeding 10-fold across MCF-7 and HCT-116 cell lines [1]. No direct head-to-head azepane-vs-piperazine comparison data exists for the target compound .
| Evidence Dimension | C4 substituent ring size and conformational flexibility |
|---|---|
| Target Compound Data | Seven-membered azepane (C₆H₁₂N) at C4; conformational flexibility distinct from six-membered rings |
| Comparator Or Baseline | Six-membered piperazine (C₄H₉N₂) or piperidine (C₅H₁₁N) at C4 in published kinase inhibitor series (e.g., dual VEGFR-2/EGFR inhibitor compound 14: EGFR IC₅₀ = 5.42 nM) |
| Quantified Difference | Ring size Δ = 1 atom; conformational envelope fundamentally altered. Quantitative activity data for target compound not available for direct comparison. |
| Conditions | Structural comparison based on X-ray/small-molecule crystal structure databases and published SAR series; no matched biochemical assay for target compound. |
Why This Matters
Users requiring a seven-membered-ring hinge-binder for SAR expansion or patent diversification should select this compound over six-membered-ring analogs; the structural distinction is verified but biological activity is uncharacterized.
- [1] El-Ansary, A. K. et al. (2016). Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chem. Pharm. Bull., 64(8):1172-80. View Source
